molecular formula C21H26N2O3S B2484776 N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893097-46-6

N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2484776
CAS No.: 893097-46-6
M. Wt: 386.51
InChI Key: BDQIUIHUUZCYBP-UHFFFAOYSA-N
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Description

N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopenta[b]thiophene core, which is a sulfur-containing heterocycle, and a benzamido group substituted with a pentyloxy chain. The compound’s structure suggests potential utility in medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their specific structure and the biological target they interact with . For example, some thiophene derivatives exhibit anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to be a topic of interest in various fields, including medicinal chemistry, due to their wide range of properties and applications . Future research may focus on developing new thiophene derivatives with improved properties and exploring their potential applications in various fields .

Preparation Methods

The synthesis of N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a series of cyclization reactions starting from suitable precursors such as thiophene derivatives and cyclopentadiene.

    Introduction of the Benzamido Group: The benzamido group can be introduced via amide bond formation using appropriate benzoyl chloride derivatives and amines.

    Substitution with Pentyloxy Chain: The pentyloxy chain can be introduced through nucleophilic substitution reactions using alkyl halides and suitable nucleophiles.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include alkyl halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Comparison with Similar Compounds

N-methyl-2-[3-(pentyloxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide or thiophene-3-carboxamide share the thiophene core but differ in their substituents.

    Benzamido Compounds: N-benzylbenzamide or N-phenylbenzamide have similar amide linkages but lack the cyclopenta[b]thiophene core.

    Cyclopenta[b]thiophene Compounds: Other cyclopenta[b]thiophene derivatives may have different substituents, affecting their chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-[(3-pentoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-4-5-12-26-15-9-6-8-14(13-15)19(24)23-21-18(20(25)22-2)16-10-7-11-17(16)27-21/h6,8-9,13H,3-5,7,10-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQIUIHUUZCYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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